molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

Cat. No. B1404264
M. Wt: 246.23 g/mol
InChI Key: QRCQQSVHYNASGA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Practical Synthesis Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method emphasizes the synthesis of compounds related to "[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester" by improving yield and reducing cost and environmental impact associated with the use of palladium and toxic phenylboronic acid in large-scale production (Qiu et al., 2009).

Biotechnological Routes

Lactic acid production from biomass is explored for its potential to serve as a feedstock for green chemistry. This includes the synthesis of biodegradable polymers and various chemicals such as pyruvic acid and lactate ester, showcasing the versatility of compounds related to the chemical (Gao, Ma, & Xu, 2011).

Carboxylic Ester Hydrolases

Research on carboxylic ester hydrolases highlights the catalytic hydrolysis of carboxylic esters into alcohol and acid, underscoring the relevance of these enzymes in understanding the chemical's biodegradation and potential industrial applications (Oh, Kim, & Kim, 2019).

Metabolic-Hydroxy and Carboxy Functionalization

Studies on alkyl moieties in drug molecules, including their metabolic hydroxy and carboxy functionalization, provide insights into the pharmacologic activities related to the structural modifications of compounds akin to "[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester." These modifications can influence drug efficacy and metabolic stability (El-Haj & Ahmed, 2020).

Antioxidant Properties

The antioxidant properties of hydroxycinnamic acids, which share structural similarities with the compound of interest, are reviewed, focusing on structure-activity relationships. These studies contribute to understanding the compound's potential antioxidant activity and its application in preventing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Safety And Hazards

This involves an assessment of the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and disposal procedures.


Future Directions

This involves a discussion of potential future research directions or applications for the compound. It could include potential improvements to the synthesis method, new reactions, or new uses for the compound.


properties

IUPAC Name

methyl 4-(4-fluorophenyl)-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQQSVHYNASGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3-hydroxybenzoate (2.1 g, 9.0 mmol), 4-fluorophenyl-boronic acid (2.52 g, 18 mmol), tetrakis(triphenylphosphine)palladium (0.52 g, 0.45 mmol), and 2M aqueous sodium carbonate solution (11 ml) in ethanol/toluene (1:5, 30 ml) were heated at reflux overnight. After cooling the solvent was removed in vacuo and the residue dissolved in EtOAc then washed with sat. aq. sodium bicarbonate and dried over MgSO4. The crude product was purified by column chromatography eluting with 1% MeOH/DCM giving the title compound as a solid (1.9 g). MS(ES): MH+ 247, M-H+ 245.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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